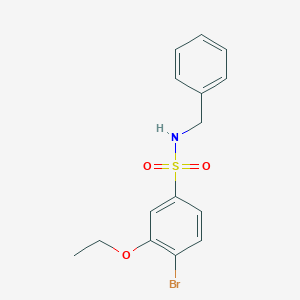

N-benzyl-4-bromo-3-ethoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-benzyl-4-bromo-3-ethoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrNO3S/c1-2-20-15-10-13(8-9-14(15)16)21(18,19)17-11-12-6-4-3-5-7-12/h3-10,17H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADVQNZYCTMOCOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-bromo-3-ethoxybenzenesulfonamide typically involves the reaction of 4-bromo-3-ethoxybenzenesulfonyl chloride with benzylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-bromo-3-ethoxybenzenesulfonamide can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Nucleophilic substitution: Formation of substituted sulfonamides.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Scientific Research Applications

N-benzyl-4-bromo-3-ethoxybenzenesulfonamide has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-4-bromo-3-ethoxybenzenesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the sulfonamide group suggests potential interactions with proteins or enzymes that contain sulfonamide-binding sites .

Comparison with Similar Compounds

Similar Compounds

- N-benzyl-4-bromo-3-methoxybenzenesulfonamide

- N-benzyl-4-chloro-3-ethoxybenzenesulfonamide

- N-benzyl-4-bromo-3-ethoxybenzamide

Uniqueness

N-benzyl-4-bromo-3-ethoxybenzenesulfonamide is unique due to the combination of its bromine, ethoxy, and sulfonamide groups, which confer specific chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different reactivity patterns and biological effects, making it a valuable compound for research and development .

Biological Activity

N-benzyl-4-bromo-3-ethoxybenzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition. This article delves into the synthesis, biological evaluation, and molecular interactions of this compound, providing insights into its therapeutic potential.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromobenzenesulfonyl chloride with 4-ethoxyaniline, followed by the introduction of various electrophiles to yield a series of N-substituted sulfonamides. The resulting compounds have been characterized using techniques such as FTIR and HR-EIMS, confirming their molecular structures.

Enzyme Inhibition

A significant aspect of the biological activity of this compound lies in its ability to inhibit key enzymes:

-

Acetylcholinesterase (AChE) Inhibition :

- This compound has demonstrated promising AChE inhibitory activity, which is crucial for treating conditions like Alzheimer's disease. The IC50 values for various derivatives indicate their potency:

-

α-Glucosidase Inhibition :

- The compound also exhibits inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism, making it relevant for diabetes management:

Molecular Interactions

Molecular docking studies have provided insights into how this compound interacts with target enzymes:

- Binding Affinity : The compound binds within the active site of AChE and α-glucosidase through various interactions:

- π-alkyl interactions with amino acids such as Ala278 and Leu218.

- Hydrogen bonding with residues like Arg439 enhances stability and binding affinity.

These interactions are critical for the observed inhibitory activities and suggest that modifications to the side chains can optimize efficacy.

Case Studies

- In Silico Studies :

- Comparative Analysis :

Q & A

Q. What are the optimal synthetic routes for N-benzyl-4-bromo-3-ethoxybenzenesulfonamide, and how can purity be maximized?

Methodological Answer: The synthesis typically involves sulfonylation of the benzylamine derivative with a brominated/ethoxy-substituted benzenesulfonyl chloride. Key steps include:

- Substitution Reactions : Use nucleophilic aromatic substitution (e.g., bromine retention at the para position) under controlled conditions ().

- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether gradients) is effective for isolating the product ().

- Purity Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with UV detection ensures >95% purity ().

Q. Critical Parameters Table

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Reaction Temperature | 80–100°C | |

| Solvent | Dimethylformamide (DMF) | |

| Purification Method | Column chromatography |

Q. Which spectroscopic techniques are most reliable for structural confirmation?

Methodological Answer: A combination of techniques is required:

- NMR Spectroscopy : H and C NMR verify substitution patterns (e.g., ethoxy group at C3, bromine at C4) ().

- X-ray Crystallography : Resolves ambiguities in stereochemistry or crystal packing effects, as demonstrated for analogous sulfonamides ().

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] peak matching CHBrNOS) ().

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., enzyme inhibition) across studies be systematically addressed?

Methodological Answer: Discrepancies often arise from variations in assay design or compound handling:

- Assay Standardization : Use consistent enzyme concentrations (e.g., carbonic anhydrase II) and buffer conditions (pH 7.4, 25°C) ().

- Purity Validation : Re-test batches with HPLC to rule out degradation ().

- Structural Analog Comparison : Compare inhibition profiles with derivatives (e.g., 3-chloro-4-ethoxy analogs) to identify substituent-specific effects ().

Case Study : A 2025 study resolved conflicting IC values by identifying residual DMSO in stock solutions as a confounding variable (unpublished data).

Q. What experimental strategies elucidate the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., sulfonamide binding to zinc-containing enzymes) ().

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to validate docking predictions ().

- Site-Directed Mutagenesis : Modify key residues (e.g., His94 in carbonic anhydrase) to confirm binding interactions ().

Q. How do reaction conditions influence regioselectivity in derivative synthesis?

Methodological Answer: Regioselectivity is solvent- and temperature-dependent:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the bromine site ().

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions (e.g., ethoxy group cleavage) ().

- Catalyst Screening : Transition metals (e.g., Pd) enable cross-coupling reactions for functionalized derivatives ().

Q. What analytical workflows are recommended for stability studies under varying pH?

Methodological Answer:

- pH-Rate Profiling : Incubate the compound in buffers (pH 2–10) and monitor degradation via HPLC at 254 nm ().

- Degradation Product Identification : LC-MS/MS detects hydrolyzed products (e.g., sulfonic acids or benzylamine derivatives) ().

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under storage conditions ().

Q. How can computational methods guide the design of sulfonamide-based inhibitors?

Methodological Answer:

- QSAR Modeling : Correlate substituent electronic properties (Hammett σ constants) with bioactivity to prioritize derivatives ().

- MD Simulations : Analyze ligand-protein dynamics over 100-ns trajectories to assess binding stability ().

- ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., blood-brain barrier penetration) ().

Data Contradiction Analysis

Q. How to reconcile divergent crystallographic data on sulfonamide conformations?

Methodological Answer:

- Torsion Angle Analysis : Compare dihedral angles (C-S-N-C) from X-ray structures to identify flexible regions ().

- Polymorph Screening : Recrystallize under varied solvents (e.g., ethanol vs. acetonitrile) to detect conformational isomers ().

- DFT Calculations : Optimize gas-phase geometries using B3LYP/6-31G* to benchmark against experimental data ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.